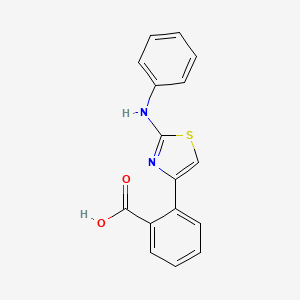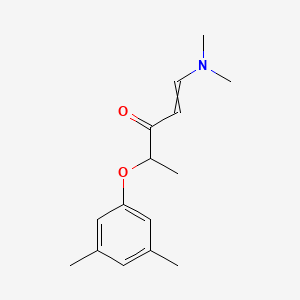
1-丁氧基-4-异氰酸苯酯
描述
1-Butoxy-4-isocyanatobenzene (1-B4I) is an organic compound belonging to the family of isocyanates. It is a colorless liquid that is used in the synthesis of a variety of chemicals, such as dyes, pharmaceuticals, and plastics. 1-B4I is also known as 4-butoxybenzene-1-isocyanate and is used in the synthesis of a variety of chemicals, including dyes, pharmaceuticals, and plastics. This compound is of particular interest due to its unique structure and wide range of applications. In
科学研究应用
1. 超声辅助合成
在超声波照射下,1-丁氧基-4-硝基苯(与 1-丁氧基-4-异氰酸苯酯密切相关)的制备得到了显着提高。此过程涉及在超声辅助有机溶剂条件下使用多位相转移催化剂,表明超声波照射可以显着提高合成效率(Harikumar & Rajendran,2014)。
2. 化学反应性和芳香族性质
DFT 和 TDDFT 方法用于研究 1-丁氧基-4-甲氧基苯并[5]芳烃构象异构体(另一种与 1-丁氧基-4-异氰酸苯酯密切相关的化合物)的化学反应性、芳香族性质和紫外-可见吸收光谱。这些方法提供了对电子能、分子轨道能和化学稳定性的见解(Zhang & Ren,2016)。
3. 电池过充电保护
1-丁氧基-4-异氰酸苯酯衍生物已被研究其在 LiFePO4 电池过充电保护中的作用。使用某些氧化还原穿梭,包括 1-丁氧基-4-异氰酸苯酯衍生物,可以在过充电条件下提高这些电池的性能和安全性(Lamb 等人,2014)。
4. 大气反应动力学
使用 FT-IR 光谱研究了与 1-丁氧基-4-异氰酸苯酯相关的 1-丁氧基自由基的动力学和大气反应。这项研究提供了对这些化合物在大气中的行为的见解,包括它们与氧气和异构化过程的反应(Cassanelli 等人,2006)。
5. 液晶应用
对类似于 1-丁氧基-4-异氰酸苯酯的化合物(例如 4-辛氧基苯甲酸衍生物)的研究表明,它们具有形成具有适合液晶应用的特定性质的氢键配合物的潜力。这项研究有助于了解此类系统的相行为和动力学(Martinez-Felipe & Imrie,2015)。
作用机制
Target of Action
1-Butoxy-4-isocyanatobenzene is a chemical compound with the molecular formula C11H13NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of 1-Butoxy-4-isocyanatobenzene is not well-documented in the available literature. Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reaction results in the formation of urethane linkages, which are used in the production of polyurethane foams, coatings, and adhesives. .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Butoxy-4-isocyanatobenzene, it is soluble in water , which could influence its distribution and reactivity in different environments.
生化分析
Biochemical Properties
1-Butoxy-4-isocyanatobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in detoxification processes, such as glutathione S-transferases. These enzymes catalyze the conjugation of glutathione to the isocyanate group of 1-butoxy-4-isocyanatobenzene, facilitating its detoxification and excretion from the body . Additionally, 1-butoxy-4-isocyanatobenzene can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function .
Cellular Effects
1-Butoxy-4-isocyanatobenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1-butoxy-4-isocyanatobenzene can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell survival and proliferation . Furthermore, this compound can induce changes in gene expression, leading to the upregulation of detoxification enzymes and other protective proteins .
Molecular Mechanism
The molecular mechanism of action of 1-butoxy-4-isocyanatobenzene involves its ability to form covalent bonds with biomolecules. This compound can react with nucleophilic groups in proteins, such as thiol and amino groups, leading to the formation of stable adducts . These covalent modifications can result in enzyme inhibition or activation, depending on the specific protein target. Additionally, 1-butoxy-4-isocyanatobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-butoxy-4-isocyanatobenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of butoxybenzene and carbon dioxide . Long-term exposure to 1-butoxy-4-isocyanatobenzene in in vitro or in vivo studies has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-butoxy-4-isocyanatobenzene vary with different dosages in animal models. At low doses, this compound can induce adaptive responses, such as the upregulation of detoxification enzymes and antioxidant proteins . At high doses, 1-butoxy-4-isocyanatobenzene can cause toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound exhibits minimal toxicity below a certain concentration but becomes increasingly harmful at higher doses .
Metabolic Pathways
1-Butoxy-4-isocyanatobenzene is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its conversion to more water-soluble metabolites . These metabolites are then excreted from the body through urine and bile . The metabolic flux of 1-butoxy-4-isocyanatobenzene can be influenced by factors such as enzyme expression levels and the availability of cofactors .
Transport and Distribution
Within cells and tissues, 1-butoxy-4-isocyanatobenzene is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific binding proteins or transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes detoxification and excretion . The distribution of 1-butoxy-4-isocyanatobenzene within the body can affect its overall toxicity and efficacy .
Subcellular Localization
The subcellular localization of 1-butoxy-4-isocyanatobenzene can influence its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in detoxification and metabolic processes . Additionally, 1-butoxy-4-isocyanatobenzene can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These interactions can affect the compound’s stability, reactivity, and overall impact on cellular function .
属性
IUPAC Name |
1-butoxy-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-3-8-14-11-6-4-10(5-7-11)12-9-13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIDVOMDQBCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377803 | |
| Record name | 1-butoxy-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28439-86-3 | |
| Record name | 1-butoxy-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butoxy-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)






![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)
